molecular formula C10H12ClF2N B2711519 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride CAS No. 2135331-85-8

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B2711519
CAS No.: 2135331-85-8
M. Wt: 219.66
InChI Key: IYHWYBGGVJBQCG-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 2,6-difluorophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent. The reaction is carried out in an inert atmosphere at room temperature to yield the desired product.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yield and purity. The process involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of difluorophenylpyrrolidine ketones.

    Reduction: Formation of difluorophenylpyrrolidine alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a potential lead compound in the development of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
  • 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
  • 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride

Uniqueness

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

IUPAC Name

2-(2,6-difluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHWYBGGVJBQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135331-85-8
Record name 2-(2,6-difluorophenyl)pyrrolidine hydrochloride
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